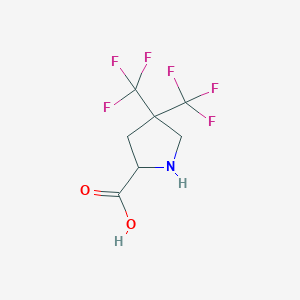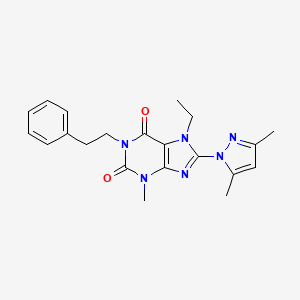
(2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol, also known as FMP, is a chiral alcohol molecule that has been widely used in scientific research due to its unique chemical properties. FMP is a derivative of the compound 3-fluoroanisole and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol is not fully understood. However, it is believed that (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol acts as a chiral building block in the synthesis of various compounds. (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol has been shown to exhibit excellent enantioselectivity in various reactions, making it a valuable tool in the synthesis of chiral compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol. However, it has been shown to be a relatively safe compound with low toxicity. (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol has been used in various in vitro and in vivo studies without any reported adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol is its excellent enantioselectivity in various reactions. This makes it a valuable tool in the synthesis of chiral compounds. (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol is also a relatively safe compound with low toxicity, making it suitable for use in various in vitro and in vivo studies. However, one of the limitations of (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol is its high cost and limited availability. This can make it difficult to obtain in large quantities for use in certain experiments.
Direcciones Futuras
There are several future directions for the use of (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol in scientific research. One potential area of research is the synthesis of chiral pharmaceuticals and agrochemicals using (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol as a chiral building block. (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol could also be used in the synthesis of chiral materials for use in various applications, such as sensors and catalysts. Additionally, further research could be done to better understand the mechanism of action of (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol and its potential applications in various fields of chemistry.
Métodos De Síntesis
(2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol is synthesized through a multi-step process that involves the reaction of 3-fluoroanisole with various reagents. The first step involves the conversion of 3-fluoroanisole to 3-fluoro-4-methoxybenzaldehyde through the use of a Grignard reagent. The aldehyde is then reduced to the corresponding alcohol using sodium borohydride. The final step involves the resolution of the racemic mixture using a chiral resolving agent.
Aplicaciones Científicas De Investigación
(2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol has been widely used in scientific research as a chiral building block for the synthesis of various compounds. It has been used in the synthesis of chiral ligands, pharmaceuticals, and agrochemicals. (2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol has also been used as a starting material for the synthesis of chiral auxiliaries and chiral reagents.
Propiedades
IUPAC Name |
(2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-7(6-12)8-3-4-10(13-2)9(11)5-8/h3-5,7,12H,6H2,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCNJZBHGUORQU-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC(=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(cyclohexen-1-yl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide](/img/structure/B2941556.png)




![1-methyl-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2941562.png)
![1-methyl-3-octyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2941563.png)


![(5-Phenylisoxazol-3-yl)methyl 2-(benzo[d]thiazol-2-ylthio)acetate](/img/structure/B2941568.png)
![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2941569.png)
![2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B2941571.png)